3'-Azido-3'-deoxy-2',3'-seco-2'-hydroxythymidine
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Overview
Description
3’-Azido-3’-deoxy-2’,3’-seco-2’-hydroxythymidine: is a chemical compound that belongs to the class of nucleoside analogs. It is structurally related to thymidine, a nucleoside component of DNA. This compound is characterized by the presence of an azido group at the 3’ position and a deoxy modification, which makes it a valuable tool in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Azido-3’-deoxy-2’,3’-seco-2’-hydroxythymidine typically involves multiple steps, starting from thymidine. The key steps include the introduction of the azido group at the 3’ position and the deoxygenation of the 2’ position. Common reagents used in these reactions include azidotrimethylsilane and various reducing agents. The reaction conditions often require careful control of temperature and pH to ensure the desired modifications are achieved.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 3’-Azido-3’-deoxy-2’,3’-seco-2’-hydroxythymidine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions with alkyne-containing compounds, forming triazoles.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide, azidotrimethylsilane.
Reduction Reactions: Hydrogen gas with a palladium catalyst, or other reducing agents like lithium aluminum hydride.
Cycloaddition Reactions: Copper(I) catalysts for azide-alkyne cycloaddition.
Major Products:
Substitution Reactions: Formation of substituted nucleosides.
Reduction Reactions: Formation of amine derivatives.
Cycloaddition Reactions: Formation of triazole-containing compounds.
Scientific Research Applications
Chemistry: 3’-Azido-3’-deoxy-2’,3’-seco-2’-hydroxythymidine is used in click chemistry for the synthesis of various bioactive molecules. Its azido group allows for efficient and selective reactions with alkyne-containing compounds.
Biology: In biological research, this compound is used as a probe to study nucleic acid interactions and modifications. It can be incorporated into DNA strands, allowing researchers to investigate the effects of azido modifications on DNA structure and function.
Medicine: This compound has potential applications in antiviral and anticancer therapies. Its ability to interfere with DNA synthesis makes it a candidate for the development of new therapeutic agents.
Industry: In the pharmaceutical industry, 3’-Azido-3’-deoxy-2’,3’-seco-2’-hydroxythymidine is used in the synthesis of nucleoside analog drugs. Its unique chemical properties make it a valuable intermediate in drug development.
Mechanism of Action
The mechanism of action of 3’-Azido-3’-deoxy-2’,3’-seco-2’-hydroxythymidine involves its incorporation into DNA strands during replication. The azido group at the 3’ position prevents further elongation of the DNA chain, effectively terminating DNA synthesis. This inhibition of DNA synthesis can lead to cell death, making it a potent antiviral and anticancer agent. The molecular targets include DNA polymerases and other enzymes involved in DNA replication.
Comparison with Similar Compounds
3’-Azido-3’-deoxythymidine:
3’-Azido-3’-deoxy-2-thiouridine: A purine nucleoside analog with broad antitumor activity.
Uniqueness: 3’-Azido-3’-deoxy-2’,3’-seco-2’-hydroxythymidine is unique due to its seco modification, which distinguishes it from other azido nucleosides. This structural difference can lead to distinct biological activities and applications, making it a valuable compound for specialized research and therapeutic purposes.
Properties
CAS No. |
130515-67-2 |
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Molecular Formula |
C10H15N5O5 |
Molecular Weight |
285.26 g/mol |
IUPAC Name |
1-[(1R)-1-[(2S)-1-azido-3-hydroxypropan-2-yl]oxy-2-hydroxyethyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15N5O5/c1-6-3-15(10(19)13-9(6)18)8(5-17)20-7(4-16)2-12-14-11/h3,7-8,16-17H,2,4-5H2,1H3,(H,13,18,19)/t7-,8+/m0/s1 |
InChI Key |
LUEUKRBHHUYOEY-JGVFFNPUSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@@H](CO)O[C@@H](CN=[N+]=[N-])CO |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C(CO)OC(CN=[N+]=[N-])CO |
Origin of Product |
United States |
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